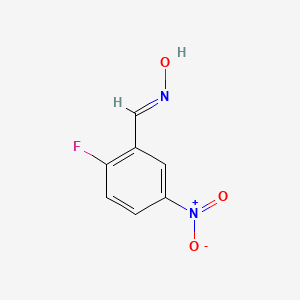

2-Fluoro-5-nitrobenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-nitrobenzaldehyde oxime is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom and a nitro group on the benzaldehyde ring, along with an oxime functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime typically involves the reaction of 2-Fluoro-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The oxime group participates in [3+2] cycloadditions to form isoxazoline derivatives. A key example involves nitrile oxide intermediate formation followed by reaction with dipolarophiles:

Reaction Pathway :

-

Nitrile Oxide Generation : Treatment with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 30–35°C converts the oxime to a nitrile oxide intermediate .

-

Cycloaddition : The nitrile oxide reacts with ethyl methacrylate in methylene chloride at 0–5°C in the presence of triethylamine, yielding a 5-methyl-4,5-dihydroisoxazole derivative .

| Reagent System | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| NCS, DMF → Triethylamine, CH₂Cl₂ | 0–35°C | 2 hours | Isoxazoline derivative | 57g (pale yellow solid) |

Dehydration to Nitriles

Heating with acid catalysts converts the oxime to the corresponding nitrile. A patent describes:

Conditions :

Outcome :

O-Alkylation of Oxime Functionality

The oxime oxygen undergoes alkylation under mild conditions:

Procedure :

Key Data :

Biochemical Interactions

2-Fluoro-5-nitrobenzaldehyde oxime demonstrates enzyme inhibition:

Mechanism :

-

Acts as a competitive inhibitor of E. coli DXP synthase, targeting the d-glyceraldehyde 3-phosphate (d-GAP) binding site .

-

Fluorine substitution enhances lipophilicity, improving membrane permeability .

| Inhibitor Type | Target Enzyme | Kᵢ (µM) | Citation |

|---|---|---|---|

| O-Methyl oxime | DXP synthase | 1.0 ± 0.4 | |

| Parent oxime | DXP synthase | 18.4 ± 3.4 |

Comparative Reactivity

Structural analogs exhibit distinct reactivities:

Reaction Optimization Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Pharmacological Properties

The compound exhibits notable pharmacological properties that make it a candidate for drug development. Specifically, 2-fluoro-5-nitrobenzaldehyde oxime has been identified as a potential acetylcholinesterase reactivator . This activity is particularly relevant in the context of treating organophosphate poisoning, where reactivation of acetylcholinesterase is crucial for restoring normal neurotransmission.

Moreover, oximes in general have demonstrated various biological activities, including:

- Antibacterial effects

- Anticancer properties

- Anti-arthritis activity

- Anti-stroke effects

The combination of fluorine and nitro groups in this compound may enhance its interaction with biological targets, warranting further pharmacological studies.

1.2 Enzyme Inhibition Studies

Recent studies have shown that this compound acts as a competitive inhibitor against specific enzymes, such as DXP synthase. Inhibition assays revealed that modifications in the oxime structure can significantly influence its inhibitory potency and selectivity . For instance, the compound demonstrated micromolar inhibitory activities with Ki values as low as 1 µM, positioning it among the most potent inhibitors of DXP synthase described to date .

Organic Synthesis

2.1 Synthesis Pathways

The synthesis of this compound typically involves the reaction of hydroxylamine with 2-fluoro-5-nitrobenzaldehyde. This process can be optimized for large-scale production using continuous flow reactors, which enhance efficiency compared to traditional batch methods.

2.2 Intermediate for Other Compounds

As an intermediate in organic synthesis, this compound can facilitate the production of various other organic compounds. Its unique structure allows for further functionalization, making it valuable in synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Inhibition of DXP Synthase

In a focused study on enzyme inhibition, researchers evaluated the inhibitory effects of several oxime-based compounds against DXP synthase. The study found that this compound exhibited significant inhibition at a concentration of 100 µM, confirming its potential as a lead compound for further development . The structure-activity relationship (SAR) analysis indicated that the presence of the oxime moiety is crucial for maintaining inhibitory activity.

Case Study: Antibacterial Activity

Another study investigated the antibacterial properties of various oximes, including this compound. The results indicated that this compound displayed promising activity against multiple bacterial strains, suggesting its potential use in developing new antibacterial agents.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-nitrobenzaldehyde oxime involves its interaction with molecular targets and pathways within biological systems. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death in certain cancer cells. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-nitrobenzaldehyde: The parent compound without the oxime group.

2-Fluoro-5-aminobenzaldehyde oxime: The reduced form of 2-Fluoro-5-nitrobenzaldehyde oxime.

2-Chloro-5-nitrobenzaldehyde oxime: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

Propiedades

Número CAS |

1309606-41-4 |

|---|---|

Fórmula molecular |

C7H5FN2O3 |

Peso molecular |

184.12 g/mol |

Nombre IUPAC |

N-[(2-fluoro-5-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5FN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H |

Clave InChI |

KLIBWMFALMLVHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.